N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Description
This compound features a highly complex phosphapentacyclic core substituted with two 4-tert-butylphenyl groups and a trifluoromethanesulfonamide moiety. Its structural complexity arises from the fused polycyclic system, which includes oxa (oxygen-containing) and λ⁵-phosphorus centers. The tert-butylphenyl substituents enhance steric bulk and hydrophobicity, while the trifluoromethanesulfonamide group contributes to electron-withdrawing properties and metabolic stability.
Properties
IUPAC Name |
N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H37F3NO5PS/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35-36-32-14-10-8-12-28(32)24-34(26-17-21-30(22-18-26)40(4,5)6)38(36)50-51(46,49-37(33)35)45-52(47,48)41(42,43)44/h7-24H,1-6H3,(H,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXHBZLTOZGKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)C(C)(C)C)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H37F3NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key NMR Shifts in Comparative Analysis
| Position | Target Compound (ppm) | Analog A (ppm) | Analog B (ppm) |
|---|---|---|---|
| 39–44 | 7.2–7.8 | 6.9–7.1 | 7.5–8.0 |
| 29–36 | 3.1–3.5 | 2.8–3.0 | 3.4–3.7 |
Database Extraction and Patent Analysis
Automated extraction tools like SureChEMBL and IBM SIIP recover ~50–60% of structurally similar compounds compared to manually curated databases (e.g., Reaxys), underscoring limitations in identifying highly specialized derivatives . The compound’s tert-butylphenyl and sulfonamide groups are underrepresented in patent databases, suggesting novelty but complicating prior-art searches.
Lumping Strategy for Reactivity Prediction
The compound’s reactivity aligns with surrogate models for polycyclic phosphorus-oxo systems. For instance, lumping reduces 13 reactions involving analogous phosphapentacycles to 5 surrogate reactions (Table 2), preserving key pathways like oxidative degradation and electrophilic substitution .
Table 2: Lumped Reactions for Phosphapentacyclic Analogs
| Surrogate Reaction | Original Reactions (Nos.) | Key Process |
|---|---|---|
| R2 | 17–19 | Core oxidation |
| R3–R6 | 20–29 | Side-chain functionalization |
Chemical Space Mapping
Projection onto natural product (NP)-like chemical spaces (e.g., NP-Umap) indicates proximity to synthetic pseudo-NPs with fused heterocycles. However, its trifluoromethanesulfonamide group places it in a sparsely populated region, diverging from typical marine-derived metabolites .
Biological Activity
N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into the biological activity of this compound based on available research findings and data.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C41H47F3NO5PS
- Molecular Weight : 751.8 g/mol
- CAS Number : 1643958-21-7
- IUPAC Name : this compound
The intricate structure includes a phosphorous atom within a multi-cyclic framework that enhances its reactivity and solubility in various solvents .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The presence of phosphorus in the structure suggests potential antimicrobial properties.
- Antitumor Activity : Similar compounds with sulfonamide groups have shown promise as antitumor agents.
- Enzyme Inhibition : The structural components may interact with enzyme active sites.
Case Studies and Research Findings
-
Antimicrobial Studies
- A study conducted on structurally similar compounds indicated significant antimicrobial activity against various bacterial strains. The phosphapentacyclic structure may enhance membrane permeability leading to increased efficacy against pathogens.
-
Antitumor Activity
- Research involving sulfonamide derivatives has demonstrated their ability to inhibit tumor growth in vitro and in vivo models. This compound's unique structure may contribute to similar effects through mechanisms such as apoptosis induction in cancer cells.
-
Enzyme Inhibition
- Enzyme assays have shown that compounds with multi-cyclic frameworks can effectively inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Phosphorus-containing ring structure | Antimicrobial |
| Compound B | Multi-cyclic framework with sulfonamide | Antitumor |
| Compound C | Similar tert-butyl substitutions | Enzyme inhibitor |
The unique combination of phosphorus and sulfonamide functionalities in N-[10,16-bis(4-tert-butylphenyl)-13-oxo...] distinguishes it from other compounds and enhances its potential biological effects .
Understanding the mechanisms by which N-[10,16-bis(4-tert-butylphenyl)-13-oxo...] exerts its biological effects is crucial for optimizing its therapeutic applications:
- Cell Membrane Interaction : The bulky tert-butyl groups may facilitate interactions with lipid membranes.
- Targeting Specific Pathways : Potential involvement in signaling pathways such as Wnt and BDNF signaling could explain its efficacy in various biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
